8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNYANNJGOZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.457 g/mol. The structure features an imidazo[2,1-c][1,2,4]triazine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.457 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study : A study involving human breast cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity.
- Effectiveness : The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
- Mechanism : It is hypothesized that it may inhibit neuroinflammation and oxidative stress in neuronal cells.
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from commercially available starting materials. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity.
Table 2: Summary of Biological Activities
Scientific Research Applications
Research indicates that imidazo[2,1-c][1,2,4]triazine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Compounds in this category have shown cytotoxic effects against various human cancer cell lines.
- Antibacterial Properties : They may also possess antibacterial properties against several pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory capabilities.
Case Studies
-
In Vitro Studies : Research has demonstrated that related triazine derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values ranged from 9 μM to 97 μM depending on the specific derivative and cell line evaluated.
Cell Line IC50 Value (μM) HCT-116 9 MCF-7 25 HeLa 97 - Animal Model Studies : A study published in Molecules reported that compounds with similar structures demonstrated significant inhibition of tumor growth in animal models and induced apoptosis in cancer cells through DNA damage mechanisms.
- Comparative Analysis : Another study assessed various triazine derivatives and found that those with ethoxy and methoxy substitutions had enhanced cytotoxicity against multiple cancer cell lines compared to unsubstituted analogs.
Antibacterial Applications
The antibacterial potential of this compound has been explored through various studies. The derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
Key Findings
- Broad Spectrum Activity : The compound has been tested against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Applications
Some derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Mechanistic Insights
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, emphasizing substituent effects and inferred properties:
*Molecular weight and logP estimated using fragment-based methods (e.g., Tanimoto similarity indexing ).
Substituent Analysis:
- 4-Fluorophenyl (): Electron-withdrawing fluorine improves metabolic stability but reduces lipophilicity compared to ethoxy .
- R2 (carboxamide side chain):
Bioactivity Inferences
- Epigenetic Modulation (): Compounds with ~70% structural similarity to known inhibitors (e.g., SAHA) may exhibit histone deacetylase (HDAC) inhibition. The target compound’s carboxamide group aligns with pharmacophores for HDAC binding .
- Kinase Inhibition (): Imidazo-triazine carboxamides often target ATP-binding pockets in kinases. The 4-ethoxyphenyl group may compete with adenine for hydrophobic interactions .
Analytical Differentiation
- Mass Spectrometry (): The target compound’s ethoxyphenyl group would produce distinct fragmentation patterns (e.g., loss of ethoxy radical) compared to fluorophenyl analogs, aiding dereplication .
- Molecular Networking (): Cosine scores between the target and fluorophenyl analog are expected to be moderate (~0.6–0.8) due to shared core but divergent substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly, such as cyclocondensation of triazine precursors with imidazo moieties, followed by functionalization with ethoxyphenyl and methoxybenzyl groups. Key challenges include regioselectivity and purification of intermediates. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict optimal reaction conditions and reduce trial-and-error approaches . Spectroscopic validation (NMR, HRMS) is critical at each step to confirm structural integrity .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : To resolve overlapping signals from methoxy and ethoxy substituents .
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation.
- HPLC-PDA : To assess purity and detect trace impurities from synthetic byproducts .
Q. How should researchers handle stability and storage concerns for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation of the triazine ring .
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure to identify degradation products .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in its synthesis or reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : To map energy barriers for key steps like cyclization or substituent coupling.
- Molecular Dynamics (MD) Simulations : To study solvent effects on reaction pathways (e.g., THF vs. dioxane) .
- Machine Learning (ML) : Train models on existing reaction data to predict optimal catalysts or solvents .
Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects like hindered rotation of the methoxybenzyl group.
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm spatial proximity of substituents .
- Isotopic Labeling : Use deuterated analogs to trace unexpected proton exchange or tautomerism .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace ethoxy/methoxy groups with halogens or electron-withdrawing groups to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions with target proteins .
- In Vitro Assays : Pair SAR with enzymatic inhibition or cytotoxicity screens to prioritize analogs .
Q. What experimental designs minimize environmental impact during large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace high-risk solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalytic Efficiency : Optimize catalyst loading (e.g., Pd/C or enzymes) to reduce waste .
- Life Cycle Assessment (LCA) : Quantify energy use and emissions across synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
